

2-Aminoacetophenone hydrochloride safety data sheet (SDS) information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminoacetophenone hydrochloride

Cat. No.: B045598

[Get Quote](#)

An In-Depth Technical Guide to the Safety Data Sheet of **2-Aminoacetophenone Hydrochloride**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the safety data associated with **2-Aminoacetophenone hydrochloride** (CAS No: 5468-37-1). It is intended for laboratory professionals, researchers, and drug development scientists who handle this compound. The narrative moves beyond a simple recitation of Safety Data Sheet (SDS) sections to offer a synthesized, practical understanding of the hazards and the rationale behind the recommended safety protocols. Our approach is grounded in the principle that true laboratory safety stems from a deep, causal understanding of a chemical's properties and potential risks.

Chemical Identity and Physicochemical Profile

2-Aminoacetophenone hydrochloride is an aromatic ketone derivative used as a building block in organic synthesis.^{[1][2]} Its utility in creating more complex molecules, such as pseudopeptidic inhibitors and dual δ/μ opioid receptor agonists, makes it a valuable compound in medicinal chemistry and drug discovery.^[2] A clear understanding of its fundamental properties is the first step in a robust safety assessment.

Table 1: Chemical Identification

Identifier	Value
Chemical Name	2-Aminoacetophenone hydrochloride
Synonyms	Phenacylamine hydrochloride, 2-amino-1-phenylethan-1-one hydrochloride[3]
CAS Number	5468-37-1[4][5]
EC Number	226-787-2[5]
Molecular Formula	C ₈ H ₁₀ ClNO[1][5]

| Molecular Weight | 171.62 g/mol [1][5] |

Table 2: Key Physical and Chemical Properties

Property	Value	Rationale for Safety Concern
Appearance	Off-white to light yellow crystalline solid[3][5]	As a solid, it can form dust during handling, posing an inhalation risk.
Melting Point	~194 °C (with decomposition)[2][5]	Decomposition at high temperatures suggests thermal instability. Firefighting measures must account for hazardous breakdown products.
Solubility	Data not widely available[5]	Unknown solubility necessitates caution when preparing solutions and cleaning spills, as its environmental fate in water is not well-characterized.

| Stability | Stable under recommended storage conditions[3][5] | While generally stable, it is incompatible with strong oxidizing agents, which can lead to vigorous, potentially hazardous reactions.[3][6][5] |

Hazard Identification and GHS Classification: An Expert Assessment

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. For **2-Aminoacetophenone hydrochloride**, the classification points to a clear and consistent irritant profile.[4] It is not merely enough to know the classification; a scientist must understand its implications for laboratory practice.

Table 3: GHS Hazard and Precautionary Statements

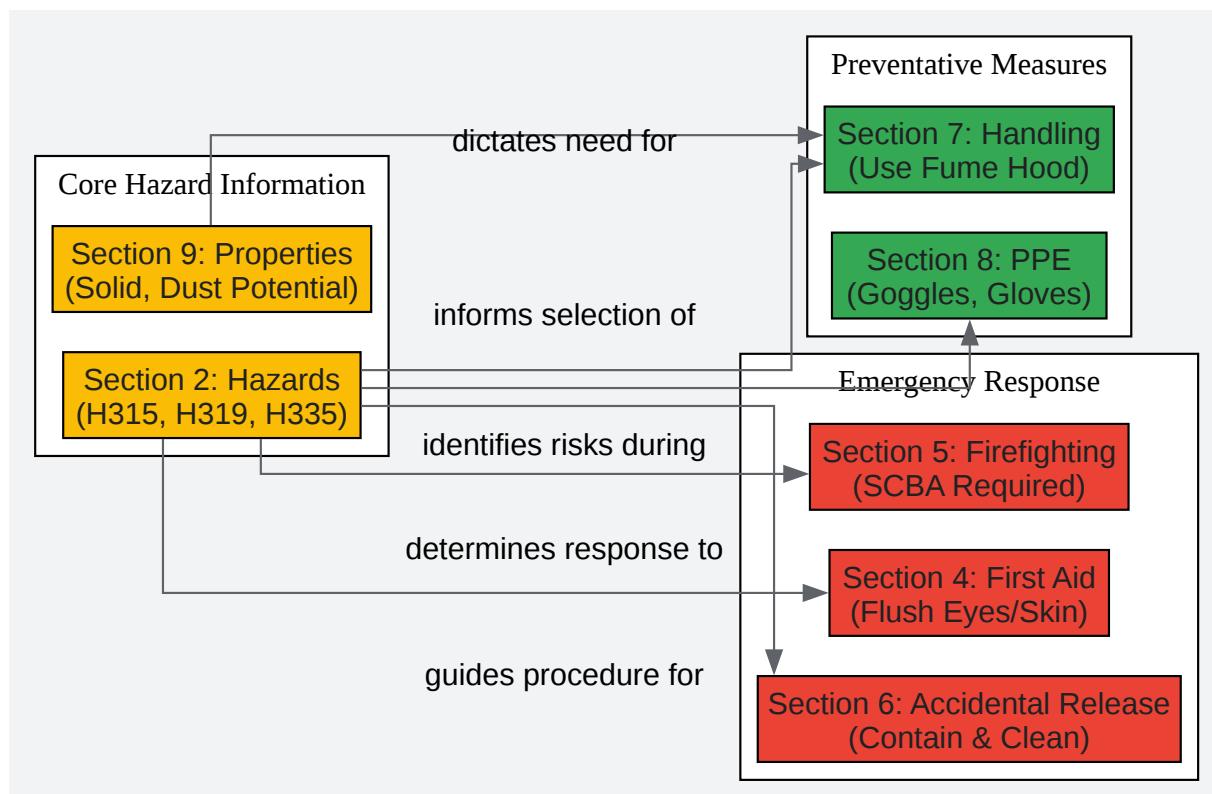
Classification	Code	Statement
Hazard Statements	H315	Causes skin irritation.[4][7]
	H319	Causes serious eye irritation. [4][7]
	H335	May cause respiratory irritation.[4][7]
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
	P280	Wear protective gloves/protective clothing/eye protection/face protection.[4][7]
	P302+P352	IF ON SKIN: Wash with plenty of soap and water.[4]

|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Expert Analysis: The consistent classification as an irritant across skin, eyes, and the respiratory system is the primary safety concern.[3][8] The hydrochloride salt form can contribute to its irritant nature. The key takeaway for researchers is that this compound must be handled with containment measures that prevent dust generation and direct contact. The warning, "The toxicological properties have not been fully investigated," which appears in some data sheets, is a critical piece of information. This data gap necessitates treating the compound with a higher degree of caution than its formal classifications might suggest. Every uncharacterized compound should be treated as potentially hazardous.

Proactive Safety: Exposure Controls and Personal Protection

Effective safety protocols are proactive, not reactive. Engineering controls are the first and most effective line of defense, followed by appropriate Personal Protective Equipment (PPE). The choice of PPE is a direct consequence of the hazards identified in Section 2.


Engineering Controls:

- Fume Hood: All weighing and solution preparation activities must be conducted in a certified chemical fume hood. This is non-negotiable. The primary causality is the respiratory irritation hazard (H335) posed by the fine crystalline dust.[3][9]
- Eyewash and Safety Shower: Facilities must be equipped with an accessible and regularly tested eyewash station and safety shower.[3][9] This is a direct mitigation strategy for the serious eye irritation (H319) and skin irritation (H315) hazards.

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3][4] Standard safety glasses do not provide adequate protection from dust particles that can easily circumvent the frame.
- Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before each use.[5][7] Proper glove removal technique is critical to prevent skin contamination.[5]

- Body Protection: A laboratory coat is required. For tasks with a higher risk of dust generation, additional protective clothing may be necessary.[3]
- Respiratory Protection: While a fume hood should be the primary control, if an assessment indicates potential exposure above acceptable limits, a NIOSH-approved N95 (US) or P1 (EU) dust mask should be used.[3][5]

[Click to download full resolution via product page](#)

Caption: Interconnectivity of SDS sections, showing how core hazard data informs preventative and emergency protocols.

Emergency Protocols: First Aid and Spill Management

First-Aid Measures: A rapid and correct response to an exposure is critical. All personnel must be familiar with these procedures before beginning work.

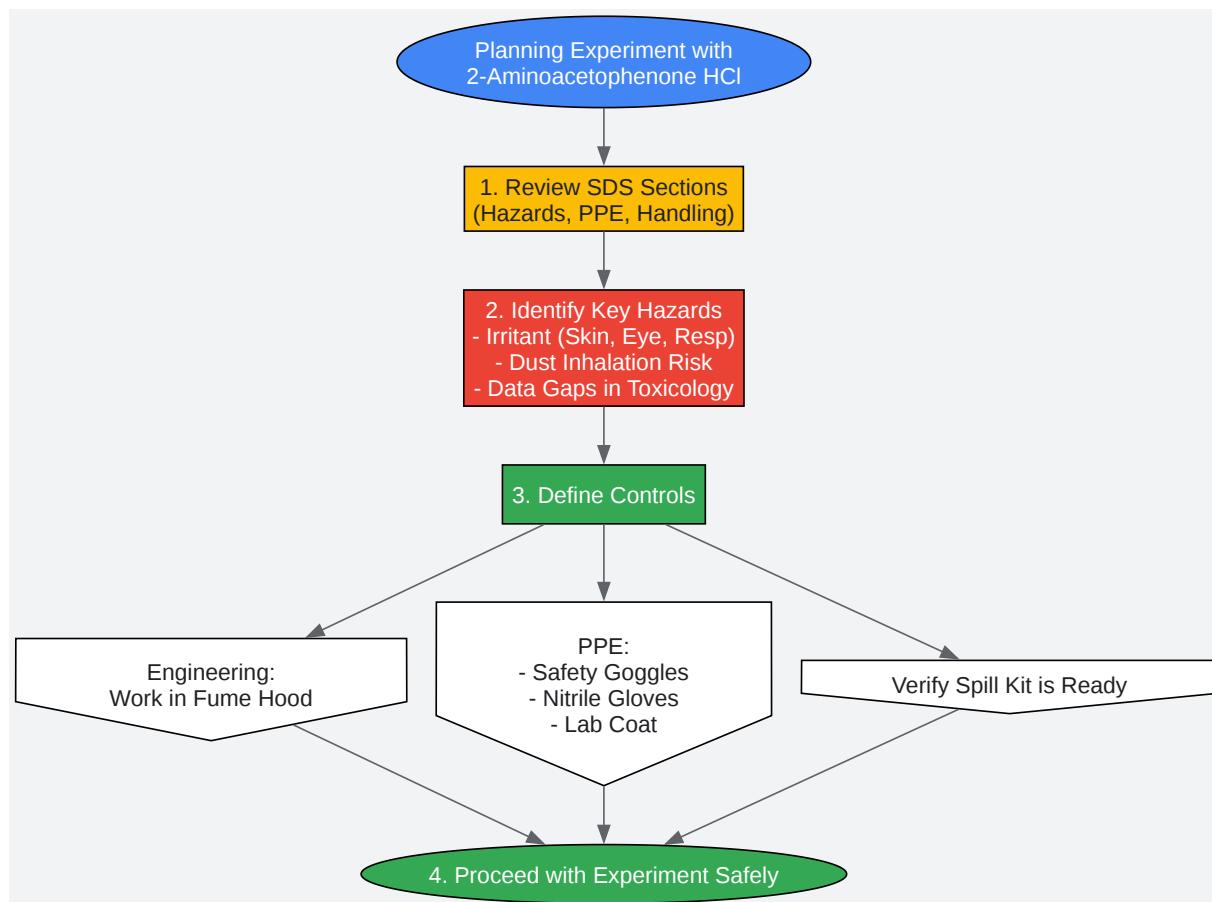
- **Inhalation:** Immediately move the affected person to fresh air.[3][5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]
- **Skin Contact:** Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][7]
- **Eye Contact:** Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if it is safe to do so.[4] Seek immediate medical attention.
- **Ingestion:** Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[3] Never give anything by mouth to an unconscious person.[3][5]

Experimental Protocol: Emergency Spill Response

This protocol ensures a self-validating system for managing an accidental release.

- **Evacuate & Alert:** Immediately alert personnel in the vicinity and evacuate the immediate area.
- **Assess:** From a safe distance, assess the extent of the spill. Ensure ventilation is adequate (i.e., the fume hood is operational).
- **Don PPE:** Don the appropriate PPE as described in Section 3, including respiratory protection if necessary.
- **Containment:** For a solid spill, gently cover the material with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[9] Do not use dry sweeping methods on unenclosed spills.
- **Clean-up:** Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container.[3] Avoid actions that generate dust.[3]

- Decontamination: Wipe the spill area with a damp cloth, and decontaminate the area as per laboratory-specific procedures.
- Disposal: Dispose of the waste container, contaminated PPE, and cleaning materials as hazardous waste in accordance with local, state, and federal regulations.
- Report: Report the incident to the laboratory supervisor and EHS department.


Stability, Reactivity, and Firefighting

Understanding a chemical's reactivity profile is key to preventing incidents during both experiments and storage.

- Reactivity: The compound is generally stable.[3][5] No hazardous polymerization is expected to occur.[3]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and chloroformates.[3][5][10] These materials can cause exothermic and potentially dangerous reactions.
- Conditions to Avoid: Avoid dust generation and exposure to excess heat.[3]
- Hazardous Decomposition Products: When involved in a fire, this compound can decompose to form highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen chloride gas.[3][5]

Firefighting Measures:

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][9]
- Specific Hazards: The generation of toxic decomposition products is the primary hazard during a fire.[3][9]
- Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent inhalation of and contact with hazardous decomposition products.[3][9]

[Click to download full resolution via product page](#)

Caption: A logical workflow for risk assessment before handling **2-Aminoacetophenone hydrochloride**.

Toxicological and Ecological Information: Acknowledging Data Gaps

A significant aspect of the safety profile for this compound is the lack of comprehensive toxicological and ecological data.

- Acute Toxicity: No specific LD50 or LC50 data is readily available in the reviewed safety data sheets.[\[5\]](#)
- Carcinogenicity: This compound is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[\[3\]\[5\]](#)
- Germ Cell Mutagenicity: No data available.[\[5\]](#)
- Reproductive Toxicity: No data available.[\[5\]](#)
- Ecological Information: Ecotoxicity data is not available.[\[5\]](#) It is crucial to prevent the release of this compound into drains or the environment, as its impact on aquatic and terrestrial life is unknown.[\[5\]\[11\]](#)

The absence of data does not imply the absence of hazard. For drug development professionals, this means that any new derivative synthesized from this starting material must undergo rigorous toxicological screening, as the properties of the parent compound are not fully elucidated.

Conclusion

The safe handling of **2-Aminoacetophenone hydrochloride** is predicated on a thorough understanding of its irritant properties and the significant gaps in its toxicological profile. The primary directive for researchers is to prevent direct contact and inhalation by consistently using engineering controls and appropriate PPE. By internalizing the causal links between a chemical's properties, its potential hazards, and the corresponding safety protocols, scientists can foster a laboratory environment where innovation and safety are mutually reinforcing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminoacetophenone, HCl | CymitQuimica [cymitquimica.com]
- 2. 2-Aminoacetophenone hydrochloride | 5468-37-1 [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. 2-Aminoacetophenone hydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.ca [fishersci.ca]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lobachemie.com [lobachemie.com]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [2-Aminoacetophenone hydrochloride safety data sheet (SDS) information]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045598#2-aminoacetophenone-hydrochloride-safety-data-sheet-sds-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com